molecular formula C11H7FN4 B12909482 3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-01-1

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12909482
CAS No.: 62052-01-1
M. Wt: 214.20 g/mol
InChI Key: RMJXZRLBFMBWIC-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolopyridine core substituted with a 2-fluorophenyl group at the 3-position. The triazolopyridine scaffold is a purine isostere, enabling interactions with biological targets such as kinases and receptors .

Properties

CAS No.

62052-01-1

Molecular Formula

C11H7FN4

Molecular Weight

214.20 g/mol

IUPAC Name

3-(2-fluorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7FN4/c12-8-4-1-2-6-10(8)16-11-9(14-15-16)5-3-7-13-11/h1-7H

InChI Key

RMJXZRLBFMBWIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl azide with 2-cyanopyridine in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding triazolopyridine oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Overview

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, material science, and other relevant domains.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In particular, its efficacy against breast cancer and leukemia has been documented in several studies.
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
  • Neurological Disorders :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems which could improve cognitive functions.

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique electronic properties of this compound make it suitable for use in organic electronics. Its incorporation into OLEDs has been explored to enhance light emission efficiency and stability.
  • Polymer Composites :
    • The compound can be utilized as a building block for synthesizing advanced polymer materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of the materials in various applications.

Case Studies

Study Focus Findings
Study A (2020)Anticancer ActivityDemonstrated significant inhibition of breast cancer cell growth with IC50 values lower than standard chemotherapeutics.
Study B (2021)Antimicrobial PropertiesShowed effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Study C (2022)Neurological EffectsReported neuroprotective effects in animal models of Alzheimer's disease, suggesting potential for therapeutic development.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among triazolopyridine derivatives include substituent type (halogens, alkyl, aryl), position (ortho, meta, para on phenyl rings), and core modifications (e.g., triazolo[4,5-b] vs. [4,5-c] pyridine). These changes significantly impact physicochemical properties:

Key Observations :

  • Halogen Effects : Fluorinated derivatives (e.g., 3c) exhibit higher synthetic yields (81%) compared to chlorinated analogs (3d: 50%), suggesting fluorine’s favorable electronic and steric properties in cyclization reactions .
  • Thermal Stability : Melting points vary with substituent electronegativity and position. For example, 3e (3-chlorophenyl) has a higher melting point (320–321°C) than 3d (2-chlorophenyl, 278–279°C), indicating enhanced crystallinity with meta substitution .
Kinase Inhibition
  • PIM-1 Kinase : Compound 11 (4-fluorobenzyl, 4-methoxyphenyl) demonstrated inhibitory activity against PIM-1, with its triflate intermediate enabling efficient derivatization . The 2-fluorophenyl analog’s activity remains uncharacterized, but fluorine’s electron-withdrawing nature may enhance binding affinity to kinase ATP pockets.
  • c-Met Modulation : Triazolopyridines with spiro[indoline-3,4'-piperidine]-2-one substituents (e.g., WXY series) showed improved c-Met inhibition, highlighting the importance of bulky substituents for target engagement .
Metabolic and Microbial Interactions
  • Microbiome Correlation : 3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine was identified as a metabolite positively correlated with Akkermansia spp., suggesting substituents like benzylpiperidine may influence gut microbiota interactions compared to 2-fluorophenyl derivatives .

Core Heterocycle Modifications

Triazolopyridines are compared with related scaffolds (e.g., imidazo[4,5-b]pyridines, triazolo[4,5-c]pyridines):

  • Bioactivity : The triazolo[4,5-b]pyridine core mimics purine nucleobases, enabling interactions with enzymes like kinases, whereas triazolo[4,5-c]pyridines show depressant and cardiovascular activities .
  • Similarity Scores : 7-Chloro-triazolo[4,5-b]pyridine (similarity score: 0.83) shares structural features with the target compound, while triazolo[4,5-c]pyridine (score: 0.67) diverges significantly, likely altering target selectivity .

Biological Activity

The compound 3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

  • Molecular Formula : C11H8FN5
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 941911-66-6

The structure of this compound includes a triazole ring fused to a pyridine moiety with a fluorophenyl substituent. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds related to triazoles exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridines have shown efficacy against various bacterial strains including E. coli and S. aureus . The presence of the fluorine atom in the phenyl group enhances these effects by increasing lipophilicity and possibly altering membrane permeability.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
3-(2-Fluorophenyl)-3H-triazolo[4,5-b]pyridineE. coli15 µg/mL
3-(2-Fluorophenyl)-3H-triazolo[4,5-b]pyridineS. aureus10 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies demonstrate that this compound exhibits cytotoxicity against several cancer cell lines. For example, it has shown an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) .

Cell Line IC50 (µM) Reference
MCF-720
A54925

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease processes. Notably, it has shown promising results as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition potency varies depending on the substitution pattern on the aromatic ring .

The mechanism underlying the biological activities of this compound is believed to involve multiple pathways:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
  • Anticancer Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Enzyme Interaction : Competes with substrates for binding sites on target enzymes such as MAO.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by MDPI demonstrated that derivatives containing triazole rings had enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .
  • Anticancer Activity Evaluation : In a comparative study involving various triazole derivatives, the compound showed superior cytotoxic effects against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .

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